Wychimicin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

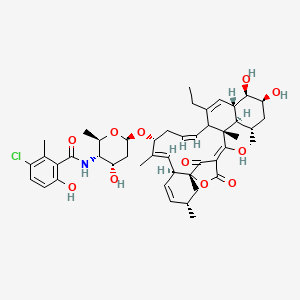

Molecular Formula |

C46H58ClNO11 |

|---|---|

Molecular Weight |

836.4 g/mol |

IUPAC Name |

3-chloro-N-[(2R,3S,4S,6R)-6-[[(1R,3S,6S,7E,9R,11E,16S,17R,18S,20S,21R,22S,23Z)-14-ethyl-17,18,23-trihydroxy-3,8,20,22-tetramethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide |

InChI |

InChI=1S/C46H58ClNO11/c1-8-26-18-28-38(23(4)17-33(51)40(28)52)45(7)29(26)10-9-11-34(22(3)16-27-13-12-21(2)20-46(27)42(54)37(41(45)53)44(56)59-46)58-35-19-32(50)39(25(6)57-35)48-43(55)36-24(5)30(47)14-15-31(36)49/h9-10,12-16,18,21,23,25,27-29,32-35,38-40,49-53H,8,11,17,19-20H2,1-7H3,(H,48,55)/b10-9+,22-16+,41-37-/t21-,23+,25-,27+,28+,29?,32+,33+,34-,35+,38-,39-,40-,45-,46-/m1/s1 |

InChI Key |

IVEKQRBIUFGUSE-RZSWSVIESA-N |

Isomeric SMILES |

CCC1=C[C@H]2[C@@H]([C@H](C[C@@H]([C@@H]2O)O)C)[C@]/3(C1/C=C/C[C@H](/C(=C/[C@@H]4C=C[C@H](C[C@]45C(=O)/C(=C3/O)/C(=O)O5)C)/C)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C=CC(=C7C)Cl)O)O)C |

Canonical SMILES |

CCC1=CC2C(C(CC(C2O)O)C)C3(C1C=CCC(C(=CC4C=CC(CC45C(=O)C(=C3O)C(=O)O5)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C=CC(=C7C)Cl)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Wychimicin C: A Technical Guide to its Discovery, Isolation, and Characterization from Actinocrispum wychmicini

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and structural elucidation of Wychimicin C, a novel spirotetronate polyketide with potent antibacterial activity. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, microbiology, and antibiotic discovery.

Introduction

In the ongoing search for novel antibiotics to combat the rise of multidrug-resistant bacteria, rare actinomycetes have emerged as a promising source of unique bioactive compounds.[1][2] A recent discovery in this area is the wychimicin family of antibiotics, isolated from the rare actinomycete Actinocrispum wychmicini strain MI503-AF4.[1] This family of compounds, including this compound, belongs to the spirotetronate class of polyketides, known for their complex chemical structures and significant biological activities.[3][4][5] Wychimicins exhibit strong antibacterial activity, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

This compound is characterized by a macrocyclic 13-membered ring containing a trans-decalin and a β-d-xylo-hexopyranose moiety.[1] This technical guide details the fermentation of A. wychmicini, the isolation and purification of this compound, its structural elucidation, and its biological activity.

Discovery and Production

Producing Microorganism

This compound is produced by the rare actinomycete Actinocrispum wychmicini strain MI503-AF4.[1]

Fermentation Protocol

The production of this compound is achieved through a two-stage fermentation process.

Seed Culture: A slant culture of A. wychmicini MI503-AF4 is inoculated into a 500 ml baffled Erlenmeyer flask containing 110 ml of the seed medium. The composition of the seed medium is detailed in Table 1. The culture is incubated on a rotary shaker at 200 rpm and 30 °C for 7 days.

Production Culture: A portion of the seed culture (2.5 ml) is transferred to a 500 ml baffled Erlenmeyer flask containing 110 ml of the production medium (see Table 1 for composition). The production fermentation is carried out on a rotary shaker at 180 rpm and 27 °C for 7 days.

Table 1: Media Composition for Actinocrispum wychmicini Fermentation

| Component | Seed Medium (w/v) | Production Medium (w/v) |

| Galactose | 2% | - |

| Dextrin | 2% | 2.0% |

| Bacto Soytone | 1% | 1.0% |

| Corn Steep Liquor | 0.5% | - |

| Glycerol | 1% | - |

| Glycerin | - | 2.0% |

| Yeast Extract | - | 0.3% |

| (NH₄)₂SO₄ | 0.2% | 0.2% |

| CaCO₃ | 0.2% | 0.2% |

| Daigo's Artificial Seawater SP | 1.8% | - |

| pH (before sterilization) | 7.4 | 7.4 |

Isolation and Purification of this compound

The following diagram and protocol outline the workflow for the isolation and purification of this compound from the fermentation broth.

Isolation and purification workflow for this compound.

Protocol:

-

Separation: The 5-liter fermentation broth is separated into a mycelial cake and supernatant by centrifugation.

-

Mycelial Extraction: The mycelial cake is extracted with 3 liters of methanol (MeOH).

-

Concentration and Combination: The methanol is removed from the extract in vacuo, and the resulting aqueous solution is combined with the supernatant.

-

Solvent Extraction: The combined solution is extracted with ethyl acetate (EtOAc).

-

Crude Extract: The ethyl acetate extract is concentrated in vacuo to yield approximately 1.4 g of a brown oil.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is developed with a gradient of EtOAc:MeOH:HCOOH.

-

Final Purification: The active fractions from the silica gel column are further purified by reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Table 2: Yield of Wychimicins from 5 L Fermentation

| Compound | Yield (mg) |

| Wychimicin A | 82.8 |

| Wychimicin B | 47.0 |

| This compound | 62.8 |

| Wychimicin D | 35.5 |

Structural Elucidation of this compound

The structure of this compound was determined using a combination of spectroscopic techniques.

Physicochemical Properties and Spectroscopic Data

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₄₆H₅₈ClNO₁₁ |

| Appearance | Brown solid |

| UV λmax (Acidic MeOH) | 281–283 nm |

| UV λmax (Alkaline MeOH) | 317–327 nm |

| Mass Spectrometry | Determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) |

| NMR Spectroscopy | ¹H and ¹³C NMR data were acquired. |

Structure Determination Protocol

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was used to determine the molecular formula of this compound as C₄₆H₅₈ClNO₁₁.

-

NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (DEPT135, HMQC) Nuclear Magnetic Resonance (NMR) spectra were acquired to determine the carbon skeleton and the connectivity of protons and carbons. These analyses confirmed the presence of 46 carbons, including 13 fully substituted carbons, 21 methine groups, 5 methylene groups, and 7 methyl groups.

-

Comparative Analysis: The NMR spectra of this compound were found to be similar to those of Wychimicin A, with the primary difference being the loss of a methyl group in the phenyl moiety of this compound.

-

X-ray Crystallography: The overall structure and stereochemistry of the wychimicin family were confirmed by X-ray crystal structure analysis of Wychimicin A.[1] This analysis established the R stereochemistry of the spirocarbon C-25.[1]

Biological Activity of this compound

This compound demonstrates potent antibacterial activity against a range of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined using the agar dilution method.

Table 4: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/ml) |

| Staphylococcus aureus FDA 209P | 0.125 |

| Staphylococcus aureus Smith | 0.25 |

| Staphylococcus aureus MRSA 835 | 0.25 |

| Enterococcus faecalis NCTC 8213 | 0.125 |

| Enterococcus faecium VanA 97-1 | 0.25 |

Potential Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on the known mechanisms of other spirotetronate antibiotics, a potential mode of action can be hypothesized. Many spirotetronates are known to interfere with essential bacterial processes.[3][4][5] For instance, abyssomicin C inhibits the para-aminobenzoic acid (pABA) biosynthesis pathway, which is crucial for folate synthesis in bacteria.[3] Other spirotetronates have been shown to block RNA and protein synthesis.[3]

The following diagram illustrates a hypothesized mechanism of action for this compound, targeting bacterial cell wall synthesis, a common target for antibiotics effective against Gram-positive bacteria. It is important to note that this is a speculative pathway based on the activity of related compounds and requires experimental validation.

References

- 1. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spirotetronate polyketides - INN [inn.demokritos.gr]

- 5. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Wychimicin C: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wychimicin C is a member of the wychimicins, a class of spirotetronate polyketide antibiotics isolated from the rare actinomycete Actinocrispum wychmicini MI503-A4.[1] These compounds exhibit potent antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound. It includes detailed experimental protocols for its isolation, tabulated quantitative data, and a proposed mechanism of action based on related spirotetronate compounds.

Chemical Structure and Stereochemistry

This compound is a complex macrocyclic molecule belonging to the spirotetronate family of natural products.[1] Its molecular formula has been determined as C₄₆H₅₈ClNO₁₁ by High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and NMR spectral data.[2]

The core structure of this compound features a 13-membered macrocyclic ring. This macrocycle is substituted with a trans-decalin moiety and a β-D-xylo-hexopyranose sugar unit, which is attached via an O-glycosidic linkage at C-17.[1] A key characteristic of the wychimicins is the spirotetronate functionality, where a cyclohexene ring is spiro-linked to a tetronic acid moiety.[1][3]

The absolute stereochemistry of the wychimicins was determined through X-ray crystallographic analysis of Wychimicin D, a closely related analogue. The Flack parameter of 0.10 (11) from this analysis established the absolute configuration for the entire class of compounds.[2] For this compound, the stereochemistry of the spirocarbon at C-25 is designated as R.[1]

Key Structural Features of this compound:

-

Macrocycle: A 13-membered ring.

-

Decalin Moiety: A trans-fused decalin system.

-

Spirotetronate Core: A characteristic spiro-linked cyclohexene and tetronic acid.

-

Glycosylation: A β-D-xylo-hexopyranose sugar attached at C-17.[1]

-

Substitution: A chlorinated benzoic acid moiety.[1]

Quantitative Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₆H₅₈ClNO₁₁ | [2] |

| UV λmax (Acidic Methanol) | 281-283 nm | [2] |

| UV λmax (Alkaline Methanol) | 317-327 nm | [2] |

Spectroscopic Data

The structure of this compound was elucidated using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including COSY, HMQC, and HMBC experiments. While the full raw data from the primary literature's supplementary information is not publicly available, the key interpretations from the study are summarized. The NMR spectra of this compound are noted to be similar to those of Wychimicin A, with the primary difference being the absence of a methyl group on the benzoic acid moiety in this compound.[2]

Specific proton and carbon chemical shifts are detailed in the supplementary information of the primary literature and are essential for unambiguous structural assignment.[2]

Biological Activity

This compound has demonstrated significant antibacterial activity against a range of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined using the agar dilution method.[1]

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus FDA 209P | 0.25 | [1] |

| Staphylococcus aureus Smith | 0.25 | [1] |

| Staphylococcus aureus (MRSA) 835 | 0.25 | [1] |

| Enterococcus faecalis NCTC 8213 | 0.5 | [1] |

| Enterococcus faecium ATCC 19434 | 0.5 | [1] |

| Enterococcus faecium (VRE) 838 | 0.5 | [1] |

Experimental Protocols

Fermentation and Isolation of this compound

The following protocol is based on the methods described for the isolation of the wychimicin family of compounds.[1]

Caption: Fermentation and isolation workflow for this compound.

Fermentation Medium Composition:

-

Galactose

-

Dextrin

-

Bacto Soytone

-

Corn steep liquor

-

Glycerol

-

(NH₄)₂SO₄

-

CaCO₃

Purification Details:

-

Silica Gel Chromatography: The combined organic extracts are purified using a silica gel column, eluting with a gradient of ethyl acetate, methanol, and formic acid.[1]

-

Reversed-Phase Chromatography: Active fractions are further subjected to reversed-phase octadecylsilyl (ODS) silica gel column chromatography.[1]

-

Size-Exclusion Chromatography: A Sephadex LH20 column is used for further separation.[1]

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase ODS HPLC to yield pure this compound.[1]

Structure Elucidation Methodologies

The determination of this compound's structure relied on a combination of modern spectroscopic and crystallographic techniques.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) was used to determine the precise molecular weight and elemental composition of the molecule.[2]

-

NMR Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the planar structure and connectivity of all atoms within the molecule. These experiments were performed on a high-field NMR spectrometer.[2]

-

X-ray Crystallography: While a single crystal of this compound was not obtained, the successful X-ray crystallographic analysis of the co-isolated Wychimicin D provided the absolute stereochemistry for the entire class of compounds, including this compound. This involved crystallizing the compound and analyzing the diffraction pattern of X-rays passed through the crystal.[2]

Proposed Mechanism of Action

The precise molecular target and mechanism of action for this compound have not yet been experimentally elucidated. However, based on studies of other spirotetronate antibiotics, a plausible mechanism can be proposed. Abyssomicin C, another well-studied spirotetronate, has been shown to inhibit the biosynthesis of p-aminobenzoic acid (pABA), an essential precursor for folate synthesis in bacteria.[4][5]

Abyssomicin C acts by covalently binding to and inhibiting amino-4-deoxychorismate (ADC) synthase, a key enzyme in the pABA pathway.[4] Given the structural similarities between the wychimicins and abyssomicins, it is hypothesized that this compound may exert its antibacterial effect through a similar mechanism.

Caption: Proposed mechanism of action for this compound.

This proposed pathway highlights ADC synthase as a potential target for this compound, leading to the disruption of folate synthesis and ultimately inhibiting bacterial growth. This mechanism is particularly attractive for antibiotic development as the folate biosynthesis pathway is absent in humans, who obtain folate from their diet, suggesting a high degree of selective toxicity.[6]

Conclusion and Future Directions

This compound represents a promising new antibiotic scaffold with potent activity against clinically relevant Gram-positive pathogens, including MRSA. Its complex chemical structure and stereochemistry have been well-defined through rigorous spectroscopic and crystallographic analysis. While the precise mechanism of action is yet to be confirmed, its similarity to other spirotetronates suggests that it may target the bacterial folate biosynthesis pathway.

Further research is warranted to:

-

Confirm the molecular target and elucidate the detailed mechanism of action of this compound.

-

Conduct structure-activity relationship (SAR) studies to identify key pharmacophores and guide the synthesis of more potent analogues.

-

Evaluate the in vivo efficacy and pharmacokinetic properties of this compound in animal models of infection.

The unique structural features and potent bioactivity of this compound make it a valuable lead compound for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atypical Spirotetronate Polyketides Identified in the Underexplored Genus Streptacidiphilus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Spirotetronate Polyketide Biosynthesis Pathway of Wychimicin C

A comprehensive analysis of the currently available scientific literature reveals a significant gap in the detailed understanding of the Wychimicin C biosynthetic pathway. While the discovery and structure of this compound, a novel spirotetronate polyketide, have been reported, the genetic and enzymatic basis of its formation remains largely uncharacterized in the public domain. This guide synthesizes the established knowledge on general spirotetronate biosynthesis and contextualizes the unique structural features of this compound, highlighting the areas where further research is critically needed.

Introduction to Wychimicins: A Novel Class of Spirotetronates

Wychimicins A-D are a recently identified family of spirotetronate polyketides isolated from the rare actinomycete, Actinocrispum wychmicini MI503-A4.[1][2][3] These compounds are distinguished by a unique macrocyclic 13-membered ring that incorporates a trans-decalin moiety.[1][4] Furthermore, they are glycosylated with a β-D-xylo-hexopyranose unit attached at C-17.[1][4] Structurally, this compound (C46H58ClNO11) is closely related to other members of its family, differing by substitutions on a peripheral phenyl moiety.[4] Notably, Wychimicins have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), making their biosynthesis a subject of significant interest for potential future antibiotic development.[1][4]

The General Biosynthetic Blueprint of Spirotetronate Polyketides

The biosynthesis of spirotetronate polyketides is a complex process orchestrated primarily by Type I polyketide synthases (PKSs).[5] These large, multifunctional enzymes catalyze the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to assemble a linear polyketide chain. The process can be broadly divided into the following key stages:

-

Chain Initiation and Elongation: The biosynthesis is initiated by a starter unit, typically an acyl-CoA, which is loaded onto the acyl carrier protein (ACP) domain of the PKS. The polyketide chain is then extended through a series of Claisen condensation reactions with extender units, primarily malonyl-CoA or its derivatives. The specific sequence and number of these extensions are dictated by the modular organization of the PKS.

-

Reductive Modifications: Within each PKS module, optional enzymatic domains, including ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), can modify the growing polyketide backbone by reducing keto groups to hydroxyls, and subsequently to alkenes and alkanes. This controlled reduction is crucial for generating the structural diversity observed in polyketides.

-

Formation of the Tetronate Moiety: A hallmark of spirotetronate biosynthesis is the incorporation of a glyceryl-CoA derived unit, which leads to the formation of the characteristic tetronic acid ring.[5]

-

Spirocyclization: The defining spiro-linked ring system is typically formed through an intramolecular Diels-Alder (IMDA) reaction.[6] This key cyclization joins two different parts of the polyketide chain to create the spirotetronate core.

-

Post-PKS Tailoring: Following the release of the polyketide intermediate from the PKS, a series of post-PKS tailoring enzymes modify the core structure to yield the final natural product. These modifications can include oxidations, reductions, acylations, and glycosylations.

The Hypothesized Biosynthetic Pathway of this compound

While the specific gene cluster and enzymes responsible for this compound biosynthesis have not yet been reported, a putative pathway can be inferred based on its structure and the general principles of spirotetronate biosynthesis.

Polyketide Backbone Assembly

The carbon skeleton of this compound is undoubtedly assembled by a Type I PKS. The presence of the trans-decalin system suggests a programmed series of cyclizations within the polyketide chain, a feature also seen in other complex polyketides.[6] The 13-membered macrocycle would be formed through a subsequent macrolactonization or other cyclization event, a process that is also enzyme-catalyzed.

Formation of the Spirotetronate Core

Following the general model, the biosynthesis of this compound would involve the formation of a tetronic acid moiety and a subsequent intramolecular Diels-Alder reaction to generate the spirocyclic core. The stereochemistry of the spirocenter at C-25 in Wychimicins is determined to be R.[1][4]

Post-PKS Modifications: Glycosylation and Tailoring

A key tailoring step in the biosynthesis of this compound is the attachment of a β-D-xylo-hexopyranose moiety at C-17.[1][4] This glycosylation event is catalyzed by a specific glycosyltransferase, which recognizes both the polyketide aglycone and an activated sugar donor, likely a nucleotide diphosphate (NDP)-sugar. The biosynthesis of this specific deoxysugar from primary metabolism is also encoded within the biosynthetic gene cluster. Further tailoring steps would include the chlorination and other modifications of the phenyl group to differentiate this compound from other members of the family.

Data Presentation and Experimental Protocols: A Critical Gap

A significant limitation in the study of this compound biosynthesis is the absence of published quantitative data and detailed experimental protocols. To advance the understanding of this pathway, future research would need to focus on:

-

Identification and Sequencing of the Wychimicin Biosynthetic Gene Cluster: This is the most critical next step. The genome of Actinocrispum wychmicini MI503-A4 needs to be sequenced and analyzed to identify the PKS genes and the associated tailoring enzymes.[7]

-

Heterologous Expression and Gene Inactivation Studies: To confirm the role of the identified gene cluster, it could be expressed in a heterologous host. Subsequently, targeted gene knockouts would elucidate the function of individual enzymes in the pathway.

-

Enzymatic Assays and Kinetic Analysis: Once the enzymes are identified and expressed, in vitro assays are required to determine their specific functions, substrate specificities, and kinetic parameters. This would provide the quantitative data necessary for a complete understanding of the biosynthetic process.

-

Precursor Feeding Studies: Isotope-labeled precursors could be fed to the producing strain to trace the origin of the carbon and oxygen atoms in the this compound molecule, confirming the building blocks of the polyketide chain.

Signaling Pathways and Regulatory Control

The regulation of secondary metabolite biosynthesis in actinomycetes is a complex process, often involving pathway-specific regulators, global regulators, and responses to environmental cues. At present, there is no information available regarding the signaling pathways that control the production of this compound in Actinocrispum wychmicini. Future research into the genomics of this organism will be essential to identify potential regulatory genes within and outside the biosynthetic gene cluster.

Logical Relationships in this compound Biosynthesis

While a detailed enzymatic pathway cannot be constructed, a logical workflow for future research can be outlined.

Caption: A logical workflow outlining the completed discovery and characterization of this compound and the necessary future steps to elucidate its biosynthetic pathway.

Conclusion

This compound represents an intriguing new member of the spirotetronate family with promising antibacterial activity. While its chemical structure is well-defined, the molecular machinery behind its biosynthesis remains a "black box." The elucidation of the this compound biosynthetic gene cluster and the characterization of its encoded enzymes are paramount to unlocking the full potential of this novel natural product. Such studies will not only provide fundamental insights into the biosynthesis of complex polyketides but also pave the way for synthetic biology approaches to generate novel Wychimicin analogs with improved therapeutic properties. The scientific community awaits further research to illuminate this fascinating biosynthetic pathway.

References

- 1. Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Actinocrispum wychmicini MI503-A4 | Type strain | DSM 45934, NBRC 109632 | BacDiveID:132668 [bacdive.dsmz.de]

Wychimicin C: An In-depth Technical Guide on the Potential Mechanism of Action Against MRSA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, necessitating the discovery of novel antimicrobial agents. The wychimicins, a class of spirotetronate polyketides, have demonstrated potent antibacterial activity against MRSA. This technical guide provides a comprehensive overview of the available data on Wychimicin C and its potential mechanisms of action against MRSA. While the precise molecular target of this compound remains to be elucidated, this document synthesizes information from related spirotetronate compounds to propose likely pathways of inhibition. Detailed experimental protocols are provided to facilitate further investigation into its mode of action, and conceptual diagrams of potential target pathways are presented to guide future research.

Introduction

Wychimicins are a family of novel spirotetronate polyketides (A-D) isolated from the rare actinomycete Actinocrispum wychmicini strain MI503-AF4.[1] These compounds have shown promising antimicrobial activity, particularly against Gram-positive bacteria, including clinically significant pathogens like MRSA. This compound, a member of this family, has been identified as a potent anti-MRSA agent. Spirotetronate polyketides are a structurally diverse class of natural products known for a range of biological activities, including antibacterial, antifungal, and antitumor properties. Their complex architecture often correlates with specific and potent interactions with biological targets.

Quantitative Data on Antibacterial Activity

This compound and its analogs have demonstrated significant in vitro activity against MRSA. The available quantitative data is summarized in the table below.

| Compound | Organism | Assay Type | Value | Reference |

| Wychimicins | Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 0.125-2 µg/mL | [1] |

| Decatromicin B | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC90) | 1-3 µM | [2][3] |

| BE-45722B | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC90) | 1-3 µM | [2][3] |

| Pyrrolosporin B | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC90) | 1-3 µM | [2][3] |

| Napyradiomycins | Community-Associated MRSA (CA-MRSA) | Minimum Inhibitory Concentration (MIC) | ~1.5-2 µg/mL | [4][5] |

| Napyradiomycins | Hospital-Associated MRSA (HA-MRSA) | Minimum Inhibitory Concentration (MIC) | 1-3 µg/mL | [4][5] |

Potential Mechanisms of Action

The exact mechanism of action for this compound against MRSA has not been definitively established in published literature. However, based on the known activities of the broader spirotetronate polyketide class, several potential mechanisms can be hypothesized.

Inhibition of DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology and are validated targets for antibacterial drugs. Some spirotetronate antibiotics have been shown to inhibit these enzymes. Inhibition of DNA gyrase prevents the negative supercoiling of DNA, while inhibition of topoisomerase IV interferes with the decatenation of daughter chromosomes following replication. Both actions lead to the disruption of DNA replication and repair, ultimately causing bacterial cell death.

Interference with Cell Wall Biosynthesis

The bacterial cell wall, composed of peptidoglycan, is crucial for maintaining cell shape and integrity. Its biosynthesis is a complex process involving numerous enzymes, which are well-established antibiotic targets. It is plausible that this compound could interfere with a step in the peptidoglycan synthesis pathway, leading to a weakened cell wall and subsequent cell lysis.

Inhibition of Protein Synthesis

Protein synthesis is a fundamental process for bacterial survival, and the bacterial ribosome is a major target for many classes of antibiotics. This compound could potentially bind to the bacterial ribosome and inhibit one of the key steps of protein synthesis, such as initiation, elongation, or termination.

Experimental Protocols

To investigate the potential mechanisms of action of this compound, the following detailed experimental protocols are provided.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This protocol is adapted from established methods for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Agar (MHA)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

MRSA strain (e.g., ATCC 43300)

-

Sterile petri dishes

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Multi-point inoculator (optional)

Procedure:

-

Preparation of Agar Plates:

-

Prepare molten MHA according to the manufacturer's instructions and cool to 45-50°C in a water bath.

-

Prepare serial twofold dilutions of this compound in the appropriate solvent.

-

Add a defined volume of each this compound dilution to separate aliquots of molten MHA to achieve the desired final concentrations. Ensure the solvent concentration does not exceed 1% in the final agar volume. Also, prepare a solvent-only control plate.

-

Pour the agar mixtures into sterile petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

From a fresh overnight culture of the MRSA strain on an agar plate, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:10 in sterile saline to obtain a final inoculum of approximately 1-2 x 10⁷ CFU/mL.

-

-

Inoculation:

-

Using a multi-point inoculator or a calibrated loop, spot a defined volume (typically 1-2 µL) of the prepared inoculum onto the surface of each agar plate, including the control plate.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the MRSA strain.

-

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

S. aureus DNA gyrase

-

Relaxed pBR322 DNA

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

-

This compound

-

Stop solution/loading dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound (or solvent control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding S. aureus DNA gyrase.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

-

Cell Wall Synthesis Inhibition Assay (Incorporation of Radiolabeled Precursors)

This assay measures the effect of a compound on the incorporation of a radiolabeled precursor into the peptidoglycan of growing bacterial cells.

Materials:

-

MRSA strain

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

[¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc)

-

This compound

-

Trichloroacetic acid (TCA), ice-cold

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Cell Culture and Treatment:

-

Grow an overnight culture of the MRSA strain in TSB.

-

Dilute the culture into fresh, pre-warmed TSB and grow to early- or mid-logarithmic phase.

-

Add varying concentrations of this compound (or solvent control) to the cell cultures.

-

-

Radiolabeling:

-

Add a known amount of [¹⁴C]-GlcNAc to each culture and incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking.

-

-

Precipitation and Washing:

-

Stop the incorporation by adding ice-cold TCA to a final concentration of 5-10%.

-

Incubate on ice for 30 minutes to precipitate macromolecules.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate with cold TCA and then with ethanol to remove unincorporated radiolabel.

-

-

Quantification:

-

Resuspend the final pellet in a suitable solvent or directly add scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

A decrease in incorporated radioactivity in the presence of this compound indicates inhibition of cell wall synthesis.

-

Visualizations of Potential Target Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the potential cellular pathways in MRSA that may be targeted by this compound.

Caption: Potential inhibition of DNA gyrase and topoisomerase IV by this compound in MRSA.

Caption: Potential interference points of this compound in MRSA cell wall biosynthesis.

Caption: Potential inhibition of protein synthesis by this compound in MRSA.

Conclusion and Future Directions

This compound is a promising anti-MRSA compound from the spirotetronate polyketide class. While its precise mechanism of action is yet to be fully elucidated, this guide provides a framework for its investigation based on the known activities of related compounds. The presented quantitative data underscores its potency, and the detailed experimental protocols offer a clear path for researchers to explore its molecular interactions within MRSA. Future research should focus on definitive target identification, understanding potential resistance mechanisms, and evaluating the in vivo efficacy of this compound. Such studies will be crucial in determining its potential as a future therapeutic agent in the fight against multidrug-resistant bacteria.

References

- 1. The contribution of DNA repair pathways to Staphylococcus aureus fitness and fidelity during nitric oxide stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Staphylococcus aureus - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Wychimicin C: A Technical Guide to its Biological Activity Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wychimicin C, a member of the spirotetronate class of polyketides, has demonstrated significant antibacterial activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the biological activity of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a proposed mechanism of action based on current understanding of the spirotetronate antibiotic family. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Introduction

The emergence of antibiotic-resistant bacteria, particularly Gram-positive pathogens such as MRSA, poses a significant threat to global public health. This has necessitated the discovery and development of new classes of antibiotics with novel mechanisms of action. Wychimicins, a group of spirotetronate polyketides isolated from the rare actinomycete Actinocrispum wychmicini, represent a promising new family of antibacterial compounds.[1][2] this compound, in particular, has shown potent activity against various Gram-positive bacteria.[1] This document details the known biological activities of this compound and provides the necessary technical information for its further investigation.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The MIC of this compound and its related compounds have been determined against several Gram-positive bacterial strains using the agar dilution method.[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of Wychimicins against Gram-positive Bacteria

| Microorganism | Strain | Wychimicin A (μg/mL) | Wychimicin B (μg/mL) | This compound (μg/mL) | Wychimicin D (μg/mL) | Vancomycin (μg/mL) |

| Staphylococcus aureus | FDA 209P | 0.25 | 2 | 0.25 | 4 | 1 |

| Staphylococcus aureus (MRSA) | 835 | 0.5 | 4 | 0.5 | 8 | 1 |

| Staphylococcus aureus (MRSA) | 918 | 0.5 | 4 | 0.5 | 8 | 1 |

| Staphylococcus aureus (MRSA) | 1433 | 0.5 | 4 | 0.5 | 8 | 1 |

| Staphylococcus aureus (VISA) | Mu50 | 0.5 | 4 | 0.5 | 8 | 1 |

| Enterococcus faecalis | ATCC 19433 | 0.125 | 1 | 0.125 | 2 | 1 |

| Enterococcus faecium (VRE) | 839 | 0.25 | 2 | 0.25 | 4 | >128 |

| Micrococcus luteus | IFO 12708 | 0.063 | 0.5 | 0.063 | 1 | 0.25 |

| Bacillus subtilis | ATCC 6633 | 0.125 | 1 | 0.125 | 2 | 0.5 |

Data sourced from Kimura T, et al. (2022). Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4. The Journal of Antibiotics.[1]

Experimental Protocols

The following are detailed methodologies for determining the antimicrobial activity of compounds like this compound.

Agar Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Caption: Workflow for the Agar Dilution Method.

Detailed Steps:

-

Preparation of Antimicrobial-Containing Agar Plates:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

-

Perform serial two-fold dilutions of the stock solution to obtain the desired concentration range.

-

Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize.

-

Cool the molten agar to 45-50°C in a water bath.

-

Add a defined volume of each this compound dilution to a corresponding aliquot of molten agar to achieve the final desired concentrations. Mix thoroughly but gently to avoid air bubbles.

-

Pour the agar into sterile, flat-bottomed Petri dishes to a uniform depth.

-

Allow the agar to solidify completely at room temperature.

-

Include a control plate with no antibiotic.

-

-

Inoculum Preparation:

-

From a pure 18-24 hour culture of the test bacterium, select several colonies and suspend them in a sterile broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

-

Inoculation of Plates:

-

Using a multipoint inoculator or a micropipette, deliver a standardized volume (typically 1-2 µL) of the adjusted bacterial suspension onto the surface of each agar plate, including the control plate. Each spot should contain approximately 10⁴ CFU.

-

-

Incubation:

-

Allow the inoculated spots to dry completely before inverting the plates.

-

Incubate the plates at 35-37°C for 16-20 hours in an aerobic atmosphere.

-

-

Interpretation of Results:

-

Following incubation, examine the plates for the presence of visible bacterial growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony is disregarded.

-

Broth Microdilution Method

This is an alternative method for MIC determination performed in a 96-well microtiter plate format.

Caption: Workflow for the Broth Microdilution Method.

Detailed Steps:

-

Preparation of Microtiter Plates:

-

Dispense a fixed volume (e.g., 50 µL) of sterile Mueller-Hinton broth into each well of a 96-well microtiter plate.

-

Add a concentrated solution of this compound to the first well and perform serial two-fold dilutions across the plate by transferring a fixed volume of the solution from one well to the next.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.

-

Dilute this suspension in Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate, including a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

-

-

Incubation:

-

Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well also indicates growth.

-

The MIC is the lowest concentration of this compound that shows no visible turbidity.

-

Proposed Mechanism of Action

The precise molecular target of this compound has not yet been definitively elucidated. However, based on the known mechanisms of other spirotetronate antibiotics, a plausible hypothesis is that this compound interferes with a critical biosynthetic pathway in Gram-positive bacteria. Some spirotetronates are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[3] Another member of this class, abyssomicin C, is a known inhibitor of para-aminobenzoic acid (pABA) biosynthesis, a precursor for folic acid synthesis. Other polyketides have been shown to inhibit protein synthesis. Given the potent and rapid bactericidal activity of this compound, inhibition of a fundamental process such as DNA replication is a strong possibility.

The following diagram illustrates a hypothesized mechanism where this compound targets DNA gyrase, leading to the inhibition of DNA replication and ultimately cell death. It is important to note that this is a proposed pathway and requires experimental validation.

Caption: Proposed Mechanism of Action of this compound via Inhibition of DNA Gyrase.

Conclusion

This compound is a potent antibacterial agent with significant activity against a variety of Gram-positive bacteria, including resistant strains. The data and protocols presented in this guide provide a solid foundation for further research into its therapeutic potential. Future studies should focus on definitively identifying the molecular target and mechanism of action of this compound to facilitate the development of this promising new class of antibiotics. The structure-activity relationships within the wychimicin family also warrant further investigation to optimize their antibacterial efficacy and pharmacological properties.

References

- 1. Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The unusual mode of action of the polyketide glycoside antibiotic cervimycin C - PMC [pmc.ncbi.nlm.nih.gov]

Wychimicin C: A Technical Guide to Production, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Wychimicin C, a potent spirotetronate polyketide antibiotic. The document details the identification of the producing organism, comprehensive culture protocols, and detailed methodologies for extraction, purification, and quantification. It is designed to furnish researchers and drug development professionals with the necessary information to work with this promising antimicrobial compound.

Organism Identification and Characteristics

This compound is a secondary metabolite produced by the rare actinomycete, Actinocrispum wychmicini strain MI503-AF4.[1][2] This class of antibiotics, known as spirotetronates, is recognized for its complex chemical structures and significant biological activities, including potent action against methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Molecular Identification Protocol

Accurate identification of the producing strain is critical. The following protocol outlines the standard methodology for 16S rRNA gene sequencing for actinomycete identification.

1.1.1 Genomic DNA Extraction

-

Inoculate a single colony of Actinocrispum wychmicini MI503-AF4 into a suitable broth medium (e.g., ISP Medium 2) and incubate until sufficient biomass is achieved.

-

Harvest the mycelia by centrifugation at 5,000 x g for 10 minutes.

-

Wash the pellet twice with sterile distilled water.

-

Perform cell lysis using a combination of enzymatic (lysozyme) and chemical (SDS, Proteinase K) methods.

-

Extract genomic DNA using a phenol-chloroform method or a commercial DNA extraction kit, following the manufacturer's instructions.

-

Assess the quality and quantity of the extracted DNA using spectrophotometry (A260/A280 ratio) and agarose gel electrophoresis.

1.1.2 PCR Amplification of the 16S rRNA Gene

-

Prepare a PCR reaction mixture containing the extracted genomic DNA, universal bacterial primers for the 16S rRNA gene (e.g., 27F and 1492R), dNTPs, PCR buffer, and a thermostable DNA polymerase.

-

Perform PCR amplification using a thermal cycler with the following typical conditions:

-

Initial denaturation at 95°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation at 95°C for 45 seconds.

-

Annealing at 55-60°C for 45 seconds.

-

Extension at 72°C for 1.5 minutes.

-

-

Final extension at 72°C for 10 minutes.

-

-

Verify the amplification of the ~1500 bp product by agarose gel electrophoresis.

1.1.3 Sequencing and Data Analysis

-

Purify the PCR product using a commercial kit to remove primers and dNTPs.

-

Sequence the purified product using a Sanger sequencing platform.

-

Assemble the resulting sequence reads and perform a BLAST search against a public database (e.g., NCBI GenBank) to determine the closest phylogenetic relatives and confirm the identity of the organism.

Culture and Fermentation

The production of this compound is achieved through a two-stage fermentation process.

Seed Culture

The seed culture is prepared to generate a sufficient inoculum for the production fermentation.

Table 1: Seed Culture Medium Composition

| Component | Concentration |

| Galactose | 2.0% |

| Dextrin | 2.0% |

| Bacto Soytone | 1.0% |

| Corn Steep Liquor | 0.5% |

| Glycerol | 0.5% |

| (NH₄)₂SO₄ | 0.2% |

| CaCO₃ | 0.2% |

| Deionized Water | To 1 L |

| pH (pre-sterilization) | 7.4 |

Protocol:

-

A slant culture of A. wychmicini MI503-A4 is inoculated into a 500 ml baffled Erlenmeyer flask containing 110 ml of the seed medium.

-

The culture is incubated on a rotary shaker at 200 rpm and 30°C for 7 days.[1]

Production Culture

The production phase is where the biosynthesis of this compound occurs.

Table 2: Production Medium Composition

| Component | Concentration |

| Glycerin | 2.0% |

| Dextrin | 2.0% |

| Bacto Soytone | 1.0% |

| Yeast Extract | 0.3% |

| (NH₄)₂SO₄ | 0.2% |

| CaCO₃ | 0.2% |

| Deionized Water | To 1 L |

| pH (pre-sterilization) | 7.4 |

Protocol:

-

Transfer 2.5 mL of the seed culture into a 500 ml baffled Erlenmeyer flask containing 110 ml of the production medium.

-

Conduct the fermentation on a rotary shaker at 180 rpm and 27°C for 7 days.[1]

Extraction and Purification

A multi-step process is required to isolate and purify this compound from the fermentation broth. The yields from a 5-liter fermentation are summarized below.

Table 3: Yield of Wychimicins from 5L Fermentation

| Compound | Yield (mg) |

| Wychimicin A | 82.8 |

| Wychimicin B | 47.0 |

| This compound | 62.8 |

| Wychimicin D | 35.5 |

Data sourced from Kimura T, et al. (2022).[1]

Experimental Protocol

3.1.1 Initial Extraction

-

Separate the fermentation broth (5 L) into mycelial cake and supernatant via centrifugation.

-

Extract the mycelial cake with methanol (3 L).

-

Remove the methanol from the extract in vacuo and combine the resulting aqueous solution with the supernatant.

-

Extract the combined solution with an equal volume of ethyl acetate (EtOAc).

-

Concentrate the EtOAc layer in vacuo to yield a brown oil (approx. 1.4 g).[1]

3.1.2 Silica Gel Chromatography

-

Subject the brown oil to silica gel column chromatography (Silica gel 60).

-

Elute the column with a stepwise gradient of EtOAc:MeOH:HCOOH at the following ratios:

-

100:0:0

-

40:1:0.1

-

36:4:0.1

-

40:10:0.125[1]

-

-

Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

3.1.3 Reversed-Phase HPLC Purification

-

Pool the fractions containing the semi-pure this compound.

-

Subject the pooled fractions to further purification using reversed-phase HPLC.

-

Column: Capcell Pak UG120 (or equivalent C18 column)

-

Mobile Phase: Acetonitrile:Water (60:40)

-

Flow Rate: 18 ml/min

-

-

Collect the peak corresponding to this compound and concentrate in vacuo to yield the pure compound.[1]

References

Wychimicin C: A Technical Guide to its Initial Screening and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening and characterization of Wychimicin C, a novel spirotetronate antibiotic. This compound is part of a family of related compounds, the Wychimicins, isolated from the rare actinomycete, Actinocrispum wychmicini MI503-A4.[1][2] These compounds have demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a critical threat in clinical settings.[1][2][3]

Executive Summary

This compound, a polyketide antibiotic, exhibits potent antimicrobial activity against a range of Gram-positive bacteria.[1] This document summarizes the key quantitative data on its biological activity, details the experimental protocols for its isolation and characterization, and presents a putative mechanism of action based on its structural class. The information is intended to provide a foundational resource for researchers engaged in the discovery and development of new antimicrobial agents.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial potential of this compound and its analogs was assessed using the agar dilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This compound (referred to as compound 3 in the source literature) demonstrated strong activity against Gram-positive bacteria, including MRSA and Vancomycin-Resistant Enterococcus (VRE).[1]

| Test Organism | Strain | Wychimicin A (μg/mL) | Wychimicin B (μg/mL) | This compound (μg/mL) | Wychimicin D (μg/mL) | Vancomycin (μg/mL) |

| Staphylococcus aureus | FDA 209P | 0.25 | 2 | 0.125 | 1 | 0.5 |

| Staphylococcus aureus (MRSA) | 10-1 | 0.5 | 4 | 0.25 | 2 | >128 |

| Staphylococcus aureus (MRSA) | 00-30 | 0.25 | 2 | 0.125 | 1 | >128 |

| Enterococcus faecalis | NBRC 100480 | 0.125 | 1 | 0.125 | 0.5 | 1 |

| Enterococcus faecium (VRE) | 10-2 | 0.25 | 2 | 0.125 | 1 | >128 |

| Micrococcus luteus | PCI 1001 | 0.03125 | 0.25 | 0.03125 | 0.125 | 0.25 |

| Bacillus subtilis | ATCC 6633 | 0.0625 | 0.5 | 0.03125 | 0.25 | 0.5 |

| Escherichia coli | NIHJ | >128 | >128 | >128 | >128 | >128 |

| Pseudomonas aeruginosa | ATCC 15442 | >128 | >128 | >128 | >128 | >128 |

| Klebsiella pneumoniae | ATCC 10031 | >128 | >128 | >128 | >128 | >128 |

Experimental Protocols

Fermentation and Isolation of Wychimicins

The production of Wychimicins was achieved through fermentation of Actinocrispum wychmicini MI503-A4.[1]

1. Seed Culture Preparation:

-

A slant culture of A. wychmicini MI503-A4 was inoculated into a 500 mL baffled Erlenmeyer flask.

-

The flask contained 110 mL of a seed medium composed of 2% (w/v) galactose, 2% (w/v) dextrin, 1% (w/v) Bacto Soytone, 0.5% (w/v) corn steep liquor, 1% (w/v) glycerol, 1.8% Daigo's Artificial Seawater SP, 0.2% (w/v) (NH₄)₂SO₄, and 0.2% (w/v) CaCO₃ in deionized water (pH 7.4 before sterilization).

-

The seed culture was incubated on a rotary shaker at 200 rpm for 7 days at 30°C.[1]

2. Production Fermentation:

-

The seed culture (2.5 mL) was transferred into a 500 mL baffled Erlenmeyer flask containing 110 mL of a production medium.

-

The production medium consisted of 2.0% glycerin, 2.0% dextrin, 1.0% Bacto soytone, 0.3% yeast extract, 0.2% (NH₄)₂SO₄, and 0.2% CaCO₃ in deionized water (pH 7.4 before sterilization).[1]

-

Fermentation was carried out on a rotary shaker at 180 rpm for 7 days at 27°C.[1]

3. Isolation and Purification:

-

The fermentation broth (5 L) was separated into mycelial cake and supernatant by centrifugation.

-

The mycelial cake was extracted with methanol (3 L).

-

The methanol extract was concentrated, combined with the supernatant, and then extracted with ethyl acetate.

-

The resulting brown oil (1.4 g) was subjected to silica gel column chromatography.

-

Further purification was achieved using reversed-phase HPLC to yield pure Wychimicins A (82.8 mg), B (47.0 mg), C (62.8 mg), and D (35.5 mg).[1]

Structural Characterization

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) was used to determine the molecular formula of this compound as C₄₆H₅₈ClNO₁₁.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data were acquired to determine the connectivity of atoms and the overall carbon skeleton.[1]

-

X-ray Crystallography: Single-crystal X-ray analysis was performed to establish the relative and absolute stereochemistry of the molecule.[1]

These analyses revealed that Wychimicins are spirotetronates featuring a macrocyclic 13-membered ring that contains a trans-decalin and a β-D-xylo-hexopyranose moiety.[1]

Putative Mechanism of Action

The precise mechanism of action for this compound has not yet been experimentally determined. However, based on its classification as a spirotetronate antibiotic, a putative mechanism can be proposed by analogy to other well-characterized members of this class, such as abyssomicin C.[4][5] Many spirotetronates are known to interfere with essential bacterial metabolic pathways.[6][7]

One of the established targets for some spirotetronates is the para-aminobenzoic acid (pABA) biosynthesis pathway.[5][6] This pathway is crucial for the synthesis of folic acid in bacteria, a precursor required for the production of nucleotides and ultimately DNA and RNA. Humans do not synthesize their own folic acid, making this pathway an attractive target for selective antibacterial therapy.

The proposed mechanism involves the inhibition of chorismate-utilizing enzymes, such as aminodeoxychorismate synthase (ADCS), which is essential for the conversion of chorismate to pABA precursors.[6]

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of antibiotics against multidrug-resistant Gram-positive pathogens. Its potent in vitro activity warrants further investigation into its in vivo efficacy, toxicity, and pharmacokinetic properties. A critical next step will be the definitive elucidation of its mechanism of action, which will be instrumental in optimizing its structure for improved therapeutic potential and understanding potential resistance mechanisms. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their efforts to combat the growing threat of antimicrobial resistance.

References

- 1. Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spirotetronate polyketides - INN [inn.demokritos.gr]

Wychimicin C: A Technical Guide to its Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wychimicin C is a member of the wychimicins, a novel class of spirotetronate polyketide antibiotics.[1] Isolated from the rare actinomycete Actinocrispum wychmicini MI503-A4, this compound has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Structurally, the wychimicins are characterized by a macrocyclic 13-membered ring that incorporates a trans-decalin and a β-D-xylo-hexopyranose moiety.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a workflow for its discovery process.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of potential drug delivery systems.

| Property | Value | Reference |

| Molecular Formula | C46H58ClNO11 | [2] |

| Appearance | Brown solid | [2] |

| UV Absorption (Acidic Methanol) | 281–283 nm | [2] |

| UV Absorption (Alkaline Conditions) | 317–327 nm | [2] |

| Mass Spectrometry (HRESI-MS) | Fragment m/z 298.0843 (C14H17NO4Cl) | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and structural elucidation of this compound.

Fermentation and Isolation

This compound is produced by the fermentation of Actinocrispum wychmicini strain MI503-A4. The active compounds are then isolated from the culture broth and mycelium.

Fermentation: A slant culture of A. wychmicini MI503-A4 is used to inoculate a seed medium. This seed culture is then transferred to a larger production medium with the following composition: 2.0% glycerin, 2.0% dextrin, 1.0% Bacto soytone, 0.3% yeast extract, 0.2% (NH4)2SO4, and 0.2% CaCO3 in deionized water, with the pH adjusted to 7.4 before sterilization. The fermentation is carried out on a rotary shaker at 27 °C for 7 days.[2]

Extraction and Purification: The active compounds, including this compound, are extracted from the mycelial cake using methanol and ethyl acetate. The fermentation broth is also extracted with ethyl acetate. The crude extract is then subjected to a series of chromatographic steps for purification.[2]

Structure Elucidation

The chemical structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) was used to determine the molecular formula of this compound. Analysis of the fragmentation patterns in the MS spectrum helped to identify key structural moieties.[2] For this compound, a significant fragment ion was observed at m/z 298.0843, corresponding to the molecular formula C14H17NO4Cl, which was crucial in identifying it as a 2″-demethyl derivative of Wychimicin A.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted to elucidate the complete chemical structure and stereochemistry of this compound. These experiments included 1H and 13C NMR, as well as correlation spectroscopies (e.g., COSY, HSQC, HMBC). The data from these experiments allowed for the assignment of all proton and carbon signals and established the connectivity of the atoms within the molecule.[2]

Workflow and Pathway Diagrams

Isolation and Characterization Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from Actinocrispum wychmicini.

Caption: Workflow for the isolation and characterization of this compound.

As the specific signaling pathway for this compound's mechanism of action has not yet been fully elucidated, a diagram of its molecular interactions is not currently feasible. Research into its mode of action is ongoing and will be a critical area for future investigation.

Conclusion

This compound represents a promising new antibiotic with potent activity against clinically relevant pathogens. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working with this novel spirotetronate polyketide. Further studies are warranted to fully characterize its pharmacological properties and to explore its therapeutic potential.

References

Methodological & Application

Application Note: High-Purity Wychimicin C Purification by Reverse-Phase High-Performance Liquid Chromatography

Abstract

This application note provides a detailed protocol for the purification of Wychimicin C, a novel spirotetronate polyketide antibiotic, using reverse-phase high-performance liquid chromatography (RP-HPLC). Wychimicins exhibit potent antimicrobial activity, particularly against gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[1] The described method facilitates the isolation of highly pure this compound from a semi-purified mixture, a critical step for further research and development in antibacterial drug discovery. This protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a member of the wychimicin class of antibiotics, which are characterized as spirotetronates with a macrocyclic 13-membered ring.[1] These compounds have been isolated from the rare actinomycete Actinocrispum wychmicini strain MI503-AF4.[1][2] The potent bioactivity of this compound, especially against resistant bacterial strains, underscores the need for robust and efficient purification methods to enable detailed structure-activity relationship studies, mechanism of action investigations, and preclinical development.[1][3]

Reverse-phase HPLC is a powerful technique for the separation and purification of complex mixtures of natural products, including macrolide and polyketide antibiotics.[4][5] This method separates compounds based on their hydrophobicity, allowing for high-resolution purification. This application note details a specific RP-HPLC protocol that has been successfully employed for the purification of this compound.

Experimental Protocol

This protocol is adapted from the successful isolation of this compound as described in the literature.[3]

1. Materials and Reagents

-

Semi-pure this compound fraction

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (for sample dissolution and system flushing)

-

Trifluoroacetic acid (TFA) (optional, for improved peak shape)

-

Reverse-phase HPLC system with a preparative pump, UV detector, and fraction collector

-

Preparative RP-HPLC column (e.g., Capcell Pak UG120, C18, 30 x 250 mm)[3]

-

Syringe filters (0.22 µm)

-

Vials for sample injection and fraction collection

-

Rotary evaporator or lyophilizer for solvent removal

2. HPLC Instrumentation and Conditions

A summary of the HPLC conditions for the purification of this compound is presented in the table below.

| Parameter | Value |

| Column | Capcell Pak UG120, C18 |

| Column Dimensions | 30 mm x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 18 mL/min |

| Detection | UV at 210 nm or 254 nm |

| Injection Volume | Dependent on sample concentration and column capacity |

| Run Time | Sufficient to allow for elution of the target compound |

3. Sample Preparation

-

Dissolve the semi-pure this compound fraction in a minimal amount of a suitable solvent, such as methanol or the mobile phase.

-

Ensure complete dissolution. Sonication may be used to aid dissolution.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

4. HPLC Purification Procedure

-

Equilibrate the HPLC system and the preparative column with the mobile phase (Acetonitrile:Water, 60:40) at the specified flow rate (18 mL/min) until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Monitor the separation process using the UV detector.

-

Collect fractions corresponding to the peak of interest (this compound). The retention time will be specific to the system and exact conditions.

-

After the elution of the target peak, wash the column with a strong solvent like 100% acetonitrile or methanol to remove any strongly retained impurities.

-

Re-equilibrate the column with the initial mobile phase conditions before the next injection.

5. Post-Purification Processing

-

Combine the fractions containing pure this compound.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure.

-

The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.

-

Determine the purity of the final product using analytical HPLC and confirm its identity using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the quantitative data obtained from the purification of this compound as reported in the literature.[3]

| Compound | Initial Amount (Semi-pure) | Final Yield (Pure) | Purity |

| This compound | 81.5 mg | 62.8 mg | >95% (as determined by analytical HPLC) |

Experimental Workflow

Caption: Workflow for the purification of this compound using reverse-phase HPLC.

Discussion

The described method provides an effective means for obtaining high-purity this compound. The choice of a C18 stationary phase is common for the separation of moderately nonpolar compounds like macrolides. The isocratic mobile phase of 60:40 acetonitrile:water offers a good balance of retention and elution for this compound on the specified column.

For optimization, a gradient elution could be explored to potentially improve resolution and reduce run times, especially if complex mixtures of related wychimicins are present. The addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.01-0.1%) to the mobile phase can sometimes improve peak shape for acidic or basic compounds.

It is crucial to monitor the column backpressure throughout the purification process. High backpressure may indicate a column clog or precipitation of the sample. Proper sample filtration is a critical step to prevent this.

Conclusion

This application note outlines a detailed and reproducible protocol for the purification of this compound by reverse-phase HPLC. The methodology is straightforward and yields a high-purity product suitable for subsequent biological and chemical analyses. This protocol serves as a valuable resource for researchers engaged in the study of novel antibiotics and the development of new therapeutic agents.

References

- 1. Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrolide and ketolide antibiotic separation by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

Illuminating the Molecular Architecture of Wychimicin C: A Detailed Guide to Structure Elucidation by ¹H and ¹³C NMR Spectroscopy

Published: November 8, 2025

Application Note

The emergence of novel antibiotic-resistant pathogens necessitates the continuous discovery and characterization of new antimicrobial agents. Wychimicin C, a spirotetronate polyketide, has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Understanding its complex molecular structure is paramount for its development as a potential therapeutic agent. This application note provides a comprehensive overview of the methodologies employed in the structural elucidation of this compound, with a primary focus on the application of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound, with a molecular formula of C₄₆H₅₈ClNO₁₁, possesses a complex macrocyclic structure characteristic of the spirotetronate class[1]. Its structure was determined through a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and extensive NMR analysis[1]. The structural elucidation heavily relied on the comparison of its NMR spectra with that of its close analogue, Wychimicin A[1]. Key structural features, including a trans-decalin moiety, a β-D-xylo-hexopyranose unit, and a distinct phenyl group, were pieced together using a suite of NMR experiments[1]. This document outlines the protocols for these experiments and presents the key NMR data that were instrumental in piecing together the intricate architecture of this compound.

Quantitative NMR Data Summary

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound as described in the primary literature. These data are foundational for the complete structural assignment of the molecule.

Table 1: Key ¹H NMR Chemical Shifts of this compound

| Protons | Chemical Shift (δH) | Key Correlations and Notes |

| 2″-H | 6.77 | Coupled with 3″-H; indicative of the phenyl moiety. |

| 3″-H | 7.29 | Coupled with 2″-H; indicative of the phenyl moiety. |

| 8″-H (CH₃) | 2.48 | Long-range couplings to C-4″, C-5″, and C-6″. |

| NH | 6.32 | Long-range couplings to C-6″ and C-7″. |

Data derived from the descriptive analysis in Kimura T, et al. (2022)[1].

Table 2: Key ¹³C NMR Chemical Shifts of this compound

| Carbon | Chemical Shift (δC) | Key Correlations and Notes |

| C-1″ | 156.5 | Correlated with 3″-H. |

| C-4″ | 126.1 | Correlated with 2″-H and 8″-H. |

| C-5″ | 132.8 | Correlated with 3″-H and 8″-H. |

| C-6″ | 121.0 | Correlated with 2″-H, 8″-H, and NH. |

| C-7″ | 168.7 | Correlated with NH. |

Data derived from the descriptive analysis in Kimura T, et al. (2022)[1].

Experimental Protocols

The structural elucidation of this compound requires a systematic application of various NMR experiments. The following protocols are based on standard practices for the analysis of complex natural products like spirotetronates.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, methanol-d₄, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.

-

Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, although referencing to the residual solvent peak is also common practice.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Spectroscopy:

-

Purpose: To determine the number and chemical environment of protons.

-

Typical Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-